molecular formula C20H9F5O3 B11154274 3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11154274
M. Wt: 392.3 g/mol
InChI Key: NKMZKWWLLSPXJU-UHFFFAOYSA-N
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Description

3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is an alkoxylated derivative of the 6H-benzo[c]chromen-6-one scaffold, a structural analog of urolithins, which are metabolites of ellagic acid.

The compound is synthesized through a two-step process:

Intermediate Formation: Reaction of 2-bromobenzoic acid with resorcinol under CuSO₄/NaOH conditions to yield hydroxy-substituted intermediates (I and II) .

Alkoxylation: Substitution at the 3-position using halides (e.g., pentafluorobenzyl bromide) in DMF with K₂CO₃ as a base .

Key structural features include:

  • A lactone ring (6H-benzo[c]chromen-6-one core).
  • A 3-position alkoxy group (pentafluorobenzyl in this case), which modulates lipophilicity and target binding .

Properties

Molecular Formula

C20H9F5O3

Molecular Weight

392.3 g/mol

IUPAC Name

3-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H9F5O3/c21-15-13(16(22)18(24)19(25)17(15)23)8-27-9-5-6-11-10-3-1-2-4-12(10)20(26)28-14(11)7-9/h1-7H,8H2

InChI Key

NKMZKWWLLSPXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives or other reduced forms.

    Substitution: The pentafluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The pentafluorobenzyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Key Trends:
  • Lipophilicity and Chain Length : Butoxy (1f) balances lipophilicity and chain length, enhancing interactions with PDE2's hydrophobic pocket .
  • Polar Groups : Derivatives like 1t and 1u show reduced activity, underscoring the necessity of hydrophobic interactions for PDE2 inhibition .

Selectivity and Off-Target Effects

  • ERbeta Selectivity : Bis-hydroxylation at positions 3 and 8 in unrelated studies conferred >100-fold selectivity for ERbeta over ERalpha, demonstrating the scaffold's versatility but highlighting substituent-dependent target specificity .
  • Cholinesterase Inhibition : Some 6H-benzo[c]chromen-6-one derivatives (e.g., rivastigmine analogs) inhibit acetylcholinesterase, but PDE2-focused compounds like 1f avoid this off-target activity .

Physicochemical Properties

  • Melting Points : Range from 100–260°C, influenced by substituent bulk and crystallinity (e.g., 1u: 100.8°C vs. 1t: 147.0°C) .
  • Synthetic Yields: Alkyl halides (e.g., butoxy in 1f: 56% yield) outperform bulkier or polar halides (e.g., morpholinoethoxy in 1u: 40% yield) .

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